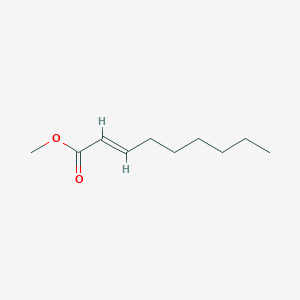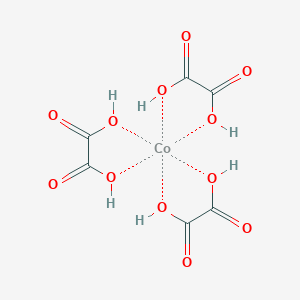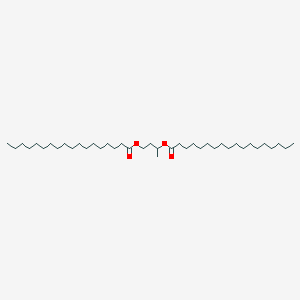
1,3-Butylene glycol distearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butylene glycol distearate is a chemical compound that is commonly used in the cosmetic industry as an emollient, emulsifier, and thickening agent. It is a white, waxy substance that is derived from the esterification of butylene glycol with stearic acid. This compound has gained a lot of attention in recent years due to its potential applications in various scientific fields.
Wirkmechanismus
The mechanism of action of 1,3-Butylene glycol distearate is not fully understood. However, it is believed to work by forming a protective layer on the skin or mucous membranes, which helps to prevent moisture loss and improve skin hydration. It has also been shown to enhance the absorption of other active ingredients in cosmetic formulations.
Biochemische Und Physiologische Effekte
Studies have shown that 1,3-Butylene glycol distearate has a number of biochemical and physiological effects on the body. It has been shown to improve skin hydration, reduce transepidermal water loss, and enhance the absorption of other active ingredients in cosmetic formulations. It has also been shown to have antimicrobial properties and may have potential applications in the treatment of certain skin conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-Butylene glycol distearate in lab experiments is its stability and compatibility with a wide range of other chemicals. It is also relatively inexpensive and easy to obtain. However, one limitation is that it may not be suitable for use in certain types of experiments due to its potential interactions with other chemicals or biological systems.
Zukünftige Richtungen
There are many potential future directions for research on 1,3-Butylene glycol distearate. Some possible areas of investigation include its potential applications in drug delivery systems, its use in the treatment of certain skin conditions, and its potential use as a food additive. Further research is also needed to fully understand its mechanism of action and potential side effects.
In conclusion, 1,3-Butylene glycol distearate is a versatile chemical compound that has potential applications in various scientific fields. It is a stable and compatible substance that has been extensively studied for its biochemical and physiological effects on the body. Further research is needed to fully understand its potential applications and limitations, but it is clear that this compound has a lot of potential for future scientific research.
Synthesemethoden
The synthesis of 1,3-Butylene glycol distearate involves the reaction of butylene glycol with stearic acid in the presence of a catalyst. The reaction takes place under controlled conditions of temperature and pressure to produce a white, waxy substance. The purity of the compound can be improved by further purification methods such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
1,3-Butylene glycol distearate has been extensively studied for its potential applications in various scientific fields. It has been used as a surfactant in the formulation of drug delivery systems, as an emulsifier in the production of cosmetics, and as a thickening agent in the food industry.
Eigenschaften
CAS-Nummer |
14251-40-2 |
|---|---|
Produktname |
1,3-Butylene glycol distearate |
Molekularformel |
C40H78O4 |
Molekulargewicht |
623 g/mol |
IUPAC-Name |
3-octadecanoyloxybutyl octadecanoate |
InChI |
InChI=1S/C40H78O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-39(41)43-37-36-38(3)44-40(42)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h38H,4-37H2,1-3H3 |
InChI-Schlüssel |
XTQUSEDRZLDHRC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCC(C)OC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCC(C)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



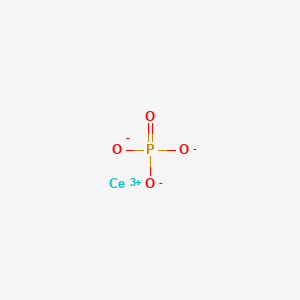
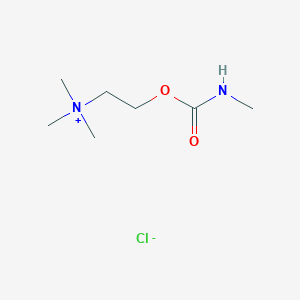
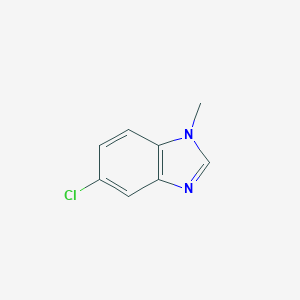
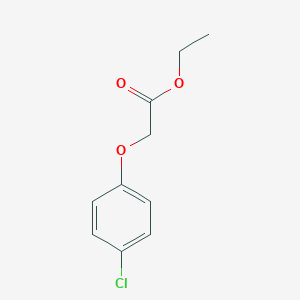

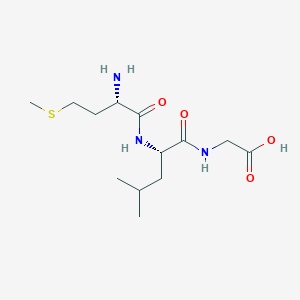
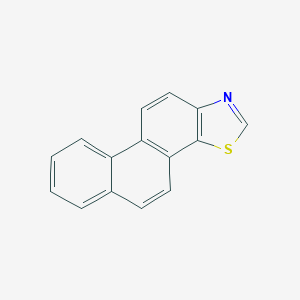

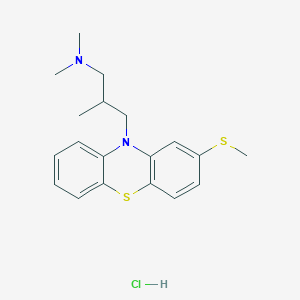
![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)
